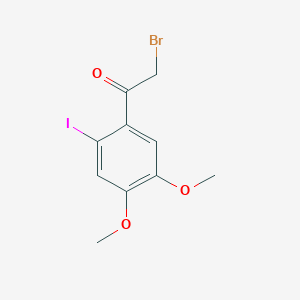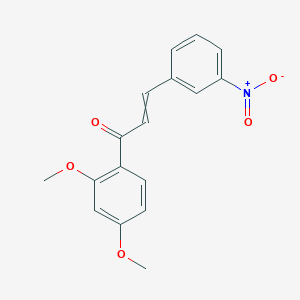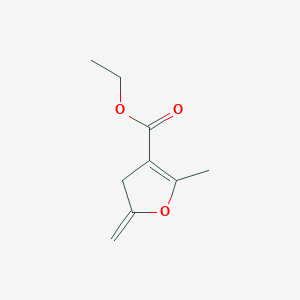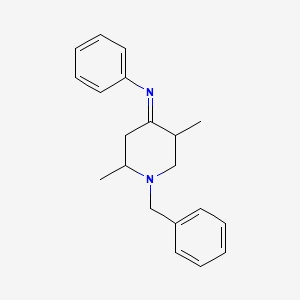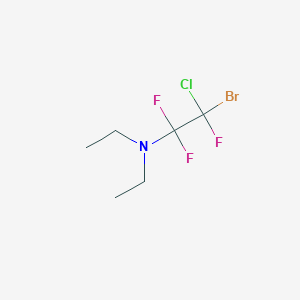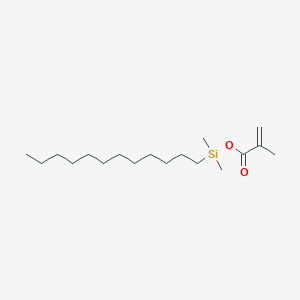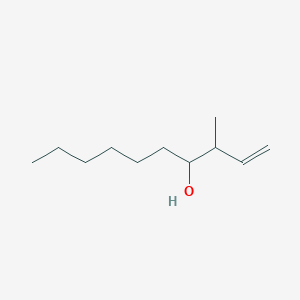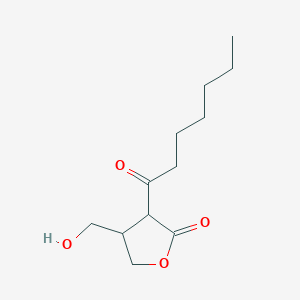
8,8-Dimethylnonanenitrile;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethylnonanenitrile;iron is a coordination compound that involves the interaction between 8,8-Dimethylnonanenitrile and iron ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethylnonanenitrile;iron typically involves the reaction of 8,8-Dimethylnonanenitrile with iron salts under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product. For instance, the reaction might be carried out in an inert atmosphere to prevent oxidation of the iron ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Dimethylnonanenitrile;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the iron center.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iron(III) complexes, while reduction reactions could produce iron(II) species.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethylnonanenitrile;iron has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as magnetic nanoparticles for imaging and sensing applications.
Wirkmechanismus
The mechanism of action of 8,8-Dimethylnonanenitrile;iron involves the interaction of the iron center with various molecular targets. The iron ion can undergo redox reactions, facilitating electron transfer processes that are crucial for its biological and catalytic activities. The pathways involved may include the activation of molecular oxygen, coordination to substrates, and subsequent transformation through electron transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8,8-Dimethylnonanenitrile;iron include other iron coordination complexes, such as:
- Iron(III) acetylacetonate
- Iron(II) chloride
- Iron(III) nitrate
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration and the presence of the 8,8-Dimethylnonanenitrile ligand
Eigenschaften
CAS-Nummer |
115677-47-9 |
|---|---|
Molekularformel |
C11H21FeN |
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
8,8-dimethylnonanenitrile;iron |
InChI |
InChI=1S/C11H21N.Fe/c1-11(2,3)9-7-5-4-6-8-10-12;/h4-9H2,1-3H3; |
InChI-Schlüssel |
JREKEJOMRRVTSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCC#N.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


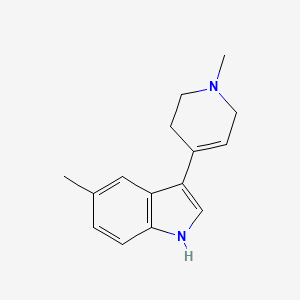
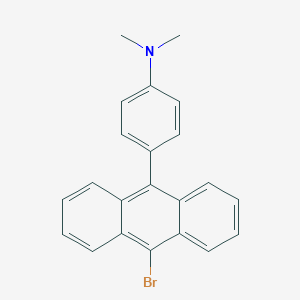
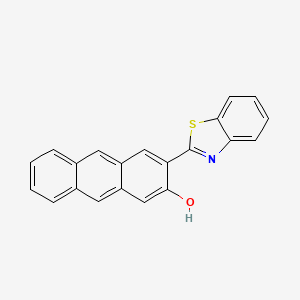
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
